molecular formula C24H22N6O3S B3631317 N'-({[4-(4-METHOXYPHENYL)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)-2-METHYLBENZOHYDRAZIDE

N'-({[4-(4-METHOXYPHENYL)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)-2-METHYLBENZOHYDRAZIDE

Cat. No.: B3631317
M. Wt: 474.5 g/mol
InChI Key: DMGQONVNOXEMKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-({[4-(4-METHOXYPHENYL)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)-2-METHYLBENZOHYDRAZIDE is a complex organic compound that features a triazole ring, a pyridine ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-({[4-(4-METHOXYPHENYL)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)-2-METHYLBENZOHYDRAZIDE typically involves multiple steps, starting with the formation of the triazole ring. This can be achieved through the cyclization of appropriate hydrazides with thiosemicarbazides under acidic conditions. The methoxyphenyl and pyridine groups are introduced through nucleophilic substitution reactions. The final step involves the acylation of the triazole derivative with 2-methylbenzohydrazide .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N’-({[4-(4-METHOXYPHENYL)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)-2-METHYLBENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The triazole ring can be reduced under hydrogenation conditions.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products

    Oxidation: Quinones derived from the methoxyphenyl group.

    Reduction: Reduced triazole derivatives.

    Substitution: Halogenated or nitrated pyridine derivatives.

Scientific Research Applications

N’-({[4-(4-METHOXYPHENYL)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)-2-METHYLBENZOHYDRAZIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-({[4-(4-METHOXYPHENYL)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)-2-METHYLBENZOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The methoxyphenyl and pyridine groups can interact with hydrophobic pockets in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Uniqueness

N’-({[4-(4-METHOXYPHENYL)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)-2-METHYLBENZOHYDRAZIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both a triazole ring and a pyridine ring allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications .

Properties

IUPAC Name

N'-[2-[[4-(4-methoxyphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]-2-methylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6O3S/c1-16-5-3-4-6-20(16)23(32)28-26-21(31)15-34-24-29-27-22(17-11-13-25-14-12-17)30(24)18-7-9-19(33-2)10-8-18/h3-14H,15H2,1-2H3,(H,26,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMGQONVNOXEMKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-({[4-(4-METHOXYPHENYL)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)-2-METHYLBENZOHYDRAZIDE
Reactant of Route 2
Reactant of Route 2
N'-({[4-(4-METHOXYPHENYL)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)-2-METHYLBENZOHYDRAZIDE
Reactant of Route 3
Reactant of Route 3
N'-({[4-(4-METHOXYPHENYL)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)-2-METHYLBENZOHYDRAZIDE
Reactant of Route 4
Reactant of Route 4
N'-({[4-(4-METHOXYPHENYL)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)-2-METHYLBENZOHYDRAZIDE
Reactant of Route 5
Reactant of Route 5
N'-({[4-(4-METHOXYPHENYL)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)-2-METHYLBENZOHYDRAZIDE
Reactant of Route 6
Reactant of Route 6
N'-({[4-(4-METHOXYPHENYL)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)-2-METHYLBENZOHYDRAZIDE

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